4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1644602-67-4
VCID: VC2745121
InChI: InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3
SMILES: CN1C=CC2=C1N=CN=C2OC
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 1644602-67-4

Cat. No.: VC2745121

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - 1644602-67-4

Specification

CAS No. 1644602-67-4
Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3
Standard InChI Key LSUKQOPKMMDFSG-UHFFFAOYSA-N
SMILES CN1C=CC2=C1N=CN=C2OC
Canonical SMILES CN1C=CC2=C1N=CN=C2OC

Introduction

General Description and Structure

4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the broader class of pyrrolo[2,3-d]pyrimidines, which consist of a pyrimidine ring fused with a pyrrole ring. This particular derivative features two key modifications: a methoxy group (-OCH₃) at position 4 and a methyl group (-CH₃) at position 7. The compound likely appears as a crystalline solid with properties similar to related compounds in this class.

The pyrrolo[2,3-d]pyrimidine scaffold itself has received considerable attention in pharmaceutical research due to its structural similarity to purines, which are fundamental components of DNA and RNA . The addition of methoxy and methyl groups at specific positions modifies the electronic properties and molecular interactions of the compound, potentially enhancing its binding affinity to biological targets and influencing its pharmacokinetic profile.

Structural Characteristics

The structure of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be described as follows:

  • A bicyclic ring system consisting of fused pyrimidine and pyrrole rings

  • A methoxy group at position 4 of the pyrimidine ring

  • A methyl group at position 7 (the nitrogen of the pyrrole ring)

  • Molecular formula of C₈H₉N₃O

  • Approximate molecular weight of 163.18 g/mol

This structure offers multiple sites for hydrogen bonding and π-π interactions, making it potentially valuable for drug development and other applications in medicinal chemistry.

Chemical Properties

Physical Properties

Based on the properties of similar compounds in the pyrrolo[2,3-d]pyrimidine class, 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is expected to exhibit the following physical characteristics:

PropertyExpected ValueBasis
Physical StateWhite to off-white crystalline solidSimilar to related compounds
Melting PointApproximately 180-210°CExtrapolated from related compounds
SolubilityPoorly soluble in water; soluble in organic solvents (ethanol, methanol, DMSO)Based on related pyrrolo[2,3-d]pyrimidines
StabilityStable under normal temperature and humidity conditionsInferred from related structures

The 4-methoxy group likely increases the compound's lipophilicity compared to the 4-chloro analog, potentially enhancing its membrane permeability. Meanwhile, the methyl group at position 7 might contribute to increased stability and altered electronic properties of the molecule.

Chemical Reactivity

4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is expected to demonstrate several key reactive sites:

  • The methoxy group at position 4 can undergo nucleophilic substitution reactions

  • The pyrimidine nitrogen atoms can act as hydrogen bond acceptors

  • The aromatic rings can participate in electrophilic substitution reactions

Unlike its 4-chloro counterpart, which readily undergoes nucleophilic aromatic substitution reactions , the 4-methoxy derivative may demonstrate different reactivity patterns. The methoxy group is a poorer leaving group compared to chlorine, potentially resulting in different reaction kinetics and requiring more forceful conditions for substitution reactions.

Reaction StepTemperatureTimeCatalyst/BaseSolvent
Methoxylation50-70°C4-8 hoursSodium methoxideMethanol or DMF
N-Methylation20-40°C2-6 hoursPotassium carbonate or sodium hydrideDMF or acetone
Purification---Recrystallization from ethanol or column chromatography

The reaction would likely require careful control of temperature and stoichiometric ratios to achieve selectivity and prevent side reactions .

Applications and Biological Activities

Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is known to serve as a core structure in various kinase inhibitors . The specific modifications of 4-methoxy and 7-methyl groups could potentially enhance selectivity for certain kinase targets by:

  • Modifying hydrogen bonding interactions with the kinase ATP-binding pocket

  • Altering the electronic density of the heterocyclic system

  • Providing additional hydrophobic interactions through the methyl group

Antiviral Activity

Recent research has demonstrated that 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines show promising activity against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV) . The 4-methoxy-7-methyl derivative might exhibit similar antiviral properties, potentially through:

  • Interference with viral replication machinery

  • Inhibition of viral proteases or polymerases

  • Disruption of virus-host interactions

A study identified several 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents, though the exact molecular targets remain to be elucidated .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Based on related compounds, the following SAR aspects may be relevant:

Structural ElementPotential Impact on Activity
Methoxy at position 4May enhance binding to target proteins through hydrogen bonding; increases lipophilicity
Methyl at position 7Alters electronic properties; may improve metabolic stability; enhances lipophilicity
Pyrrolo[2,3-d]pyrimidine scaffoldProvides a rigid backbone for precise positioning of functional groups; mimics purine-based natural ligands

Research on related compounds suggests that substitutions at positions 4 and 7 are critical for antiviral activity against flaviviruses , indicating that 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine may possess similar properties.

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